molecular formula C15H13N5O2 B14064746 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone CAS No. 101102-31-2

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone

Cat. No.: B14064746
CAS No.: 101102-31-2
M. Wt: 295.30 g/mol
InChI Key: CPKNJMDICSGGQV-UHFFFAOYSA-N
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Description

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two phenoxy groups at the 4 and 6 positions and a hydrazone group at the 2 position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone typically involves the reaction of 1,3,5-triazin-2-one with phenol derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phenoxy groups. The hydrazone group is introduced through the reaction of the triazine derivative with hydrazine or its derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of triazine derivatives with reduced functional groups.

Scientific Research Applications

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, depending on its structure and functional groups. The hydrazone group is particularly important for its biological activity, as it can form stable complexes with metal ions and other biomolecules, thereby modulating their function .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: The parent compound of the triazine family, known for its wide range of applications in chemistry and industry.

    4,6-Diphenyl-1,3,5-triazine: A similar compound with phenyl groups instead of phenoxy groups, used in the synthesis of various organic compounds.

    1,3,5-Triazin-2(1H)-one: The core structure of the compound, used as a building block for the synthesis of more complex triazine derivatives.

Uniqueness

1,3,5-Triazin-2(1H)-one, 4,6-diphenoxy-, hydrazone is unique due to the presence of both phenoxy and hydrazone groups, which confer distinct chemical and biological properties.

Properties

CAS No.

101102-31-2

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

(4,6-diphenoxy-1,3,5-triazin-2-yl)hydrazine

InChI

InChI=1S/C15H13N5O2/c16-20-13-17-14(21-11-7-3-1-4-8-11)19-15(18-13)22-12-9-5-2-6-10-12/h1-10H,16H2,(H,17,18,19,20)

InChI Key

CPKNJMDICSGGQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)NN)OC3=CC=CC=C3

Origin of Product

United States

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